molecular formula C9H16N2O3 B1624609 1-Butyl-3-methylimidazolium bicarbonate CAS No. 366491-15-8

1-Butyl-3-methylimidazolium bicarbonate

Cat. No. B1624609
CAS RN: 366491-15-8
M. Wt: 200.23 g/mol
InChI Key: SXUPLFPGMYCSME-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium bicarbonate, also known as 1-Butyl-3-methylimidazolium hydrogen carbonate, is an imidazole ionic liquid used for proteomics research . It has a molecular weight of 200.23 and a molecular formula of C9H16N2O3 .


Synthesis Analysis

While specific synthesis methods for 1-Butyl-3-methylimidazolium bicarbonate were not found, the synthesis of similar compounds like 1-Butyl-3-methylimidazolium chloride has been reported . The 1H-NMR and 13C-NMR analysis of [BMIM]Cl provides insights into its structure, which could be similar to the bicarbonate variant .

Scientific Research Applications

1. Environmental Considerations

1-Butyl-3-methylimidazolium bicarbonate, as part of the broader family of ionic liquids, has been under scrutiny for its environmental impact. For example, Swatloski et al. (2003) highlight the need for careful handling of ionic liquids due to their potentially hazardous properties and unknown toxicity, emphasizing the importance of treating them like other research chemicals when seeking 'green solvents' (Swatloski, Holbrey, & Rogers, 2003).

2. Chemical Reactions and Solvation Studies

The chemical reactions and solvation behaviors of ionic liquids like 1-butyl-3-methylimidazolium bicarbonate have been a significant area of research. Besnard et al. (2012) investigated the solvation of CO2 in 1-butyl-3-methylimidazolium acetate, revealing insights into carboxylation reactions and the influence of water on these processes (Besnard et al., 2012).

3. Applications in Organic Synthesis

In organic synthesis, the use of ionic liquids like 1-butyl-3-methylimidazolium bicarbonate has been explored for various reactions. Vale et al. (2008) reported the application of 1-butyl-3-methylimidazolium salt ionic liquids as solvents in α-methylenation of carbonyl compounds at room temperature, demonstrating their effectiveness and reusability (Vale, Zanchetta, Moran, & Rodrigues, 2008).

4. Polymerization Studies

1-Butyl-3-methylimidazolium bicarbonate and related ionic liquids have also found applications in polymerization processes. Carmichael et al. (2000) used 1-butyl-3-methylimidazolium hexafluorophosphate as a solvent in the copper(I) mediated living radical polymerization of methyl methacrylate, resulting in enhanced reaction rates and narrowly polydisperse polymers (Carmichael, Haddleton, Bon, & Seddon, 2000).

5. Catalysis and Chemical Transformations

The catalytic potential of ionic liquids is another area of interest. Sarkar et al. (2011) explored 1-alkyl-3-methylimidazolium cation-based ionic liquids for the chemoselective N-tert-butyloxycarbonylation of amines, providing insights into the catalytic mechanisms and efficiencies of these liquids (Sarkar, Roy, Parikh, & Chakraborti, 2011).

Safety and Hazards

1-Butyl-3-methylimidazolium bicarbonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organ being the respiratory system .

properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.CH2O3/c1-3-4-5-10-7-6-9(2)8-10;2-1(3)4/h6-8H,3-5H2,1-2H3;(H2,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUPLFPGMYCSME-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.C(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457230
Record name 1-Butyl-3-methyl-1H-imidazol-3-ium hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-methylimidazolium bicarbonate

CAS RN

366491-15-8
Record name 1-Butyl-3-methyl-1H-imidazol-3-ium hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylimidazolium hydrogen carbonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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